

An In-depth Technical Guide to Lesinurad

Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B601850*

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Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **lesinurad**, compiled from various clinical and preclinical studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

Lesinurad exhibits predictable pharmacokinetic properties characterized by rapid absorption, high protein binding, and a relatively short half-life.

Absorption

Following oral administration, **lesinurad** is rapidly absorbed, with peak plasma concentrations (C_{max}) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of **lesinurad** is approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5] Studies have shown that the systemic exposure to **lesinurad**, as measured by the area under

the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5 to 1200 mg.[2][5]

Food Effect: The administration of **lesinurad** with a high-fat meal can decrease the C_{max} by up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, **lesinurad** was administered with food.[2]

Distribution

Lesinurad is extensively bound to plasma proteins, with over 98% of the drug bound, primarily to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or hepatic impairment.[2] The mean steady-state volume of distribution (V_d) of **lesinurad** is approximately 20 liters following intravenous administration, suggesting limited distribution into tissues.[4][7]

Metabolism

Lesinurad is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro studies have shown that CYP2C9 is responsible for about 50% of **lesinurad**'s metabolism.[8]

The main metabolic pathway involves the oxidation of **lesinurad** by CYP2C9 to form a hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its metabolism.[6] Glucuronidation via UGT1A1 and UGT2B7 has also been observed.[6] The plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug exposure, and they are not known to contribute to the uric acid-lowering effect of **lesinurad**. [2][4]

Excretion

Lesinurad and its metabolites are eliminated from the body through both renal and fecal routes.[6] Following a single oral dose of radiolabeled **lesinurad**, approximately 63% of the administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7] Unchanged **lesinurad** accounts for about 30% of the dose excreted in the urine.[6][7] The

elimination half-life of **lesinurad** is approximately 5 hours, and the drug does not accumulate with multiple daily doses.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **lesinurad** from various studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **Lesinurad** (Oral Solution) in Healthy Male Subjects (Fasted State)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t½ (hr)
5 mg	305	1.0	980	2.7
25 mg	1480	1.0	4860	4.9
100 mg	5280	1.0	22700	5.3
200 mg	9740	1.5	49900	5.0

Data compiled from a single ascending dose study.[\[8\]](#)

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **Lesinurad** (Capsules) in Healthy Male Subjects (Fasted State, Day 10)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t½ (hr)
200 mg	7030	2.0	33800	4.8
400 mg	13400	2.0	73300	5.1

Data compiled from a multiple ascending dose study.[\[8\]](#)

Table 3: Effect of Renal Impairment on **Lesinurad** Pharmacokinetics (Single 200 mg or 400 mg Dose)

Renal Function	Dose	Cmax (% Change)	AUC (% Change)
Mild Impairment	200 mg	+36%	+30%
Moderate Impairment	200 mg	+20%	+73%
Moderate Impairment	400 mg	+3%	+50%
Severe Impairment	400 mg	+13%	+113%

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of **lesinurad**.

Single and Multiple Ascending Dose Studies

Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the single ascending dose (SAD) study, healthy male subjects received a single oral dose of **lesinurad** solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the multiple ascending dose (MAD) study, subjects received once-daily doses of **lesinurad** as an oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to 72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study.[8] Urine samples were also collected at specified intervals to determine the amount of unchanged **lesinurad** excreted.[8]

Analytical Method: Plasma and urine concentrations of **lesinurad** were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[8]

Human ADME Study

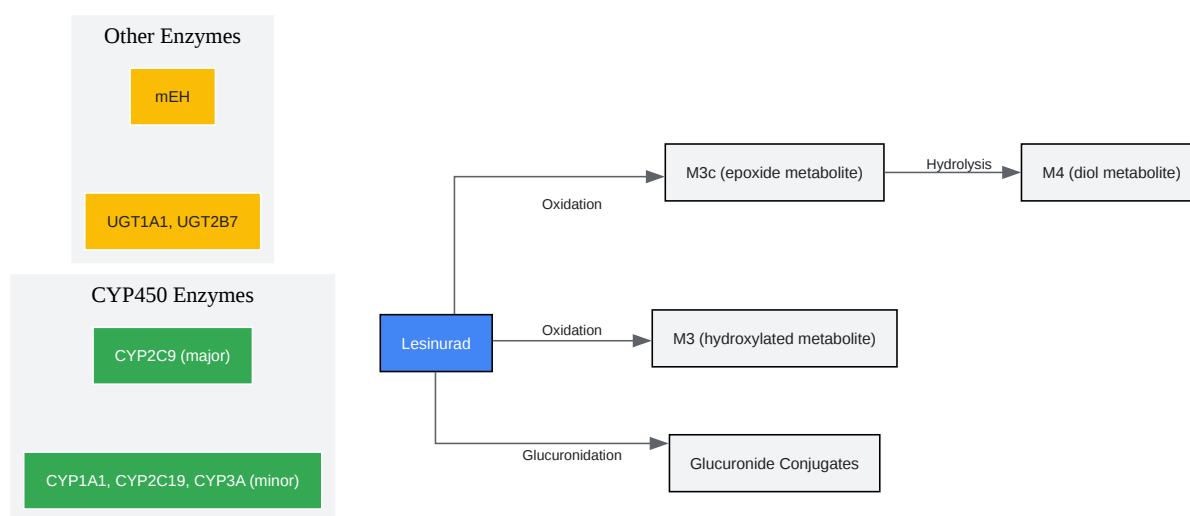
Study Design: To determine the absolute bioavailability and characterize the disposition of **lesinurad**, a study was conducted involving the simultaneous administration of a therapeutic oral dose of **lesinurad** and an intravenous infusion of a [14C]**lesinurad** microdose.[8]

Sample Collection: Blood, urine, and feces were collected over a period of 7 days following dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of **lesinurad** and its metabolites were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was measured by accelerator mass spectrometry (AMS).

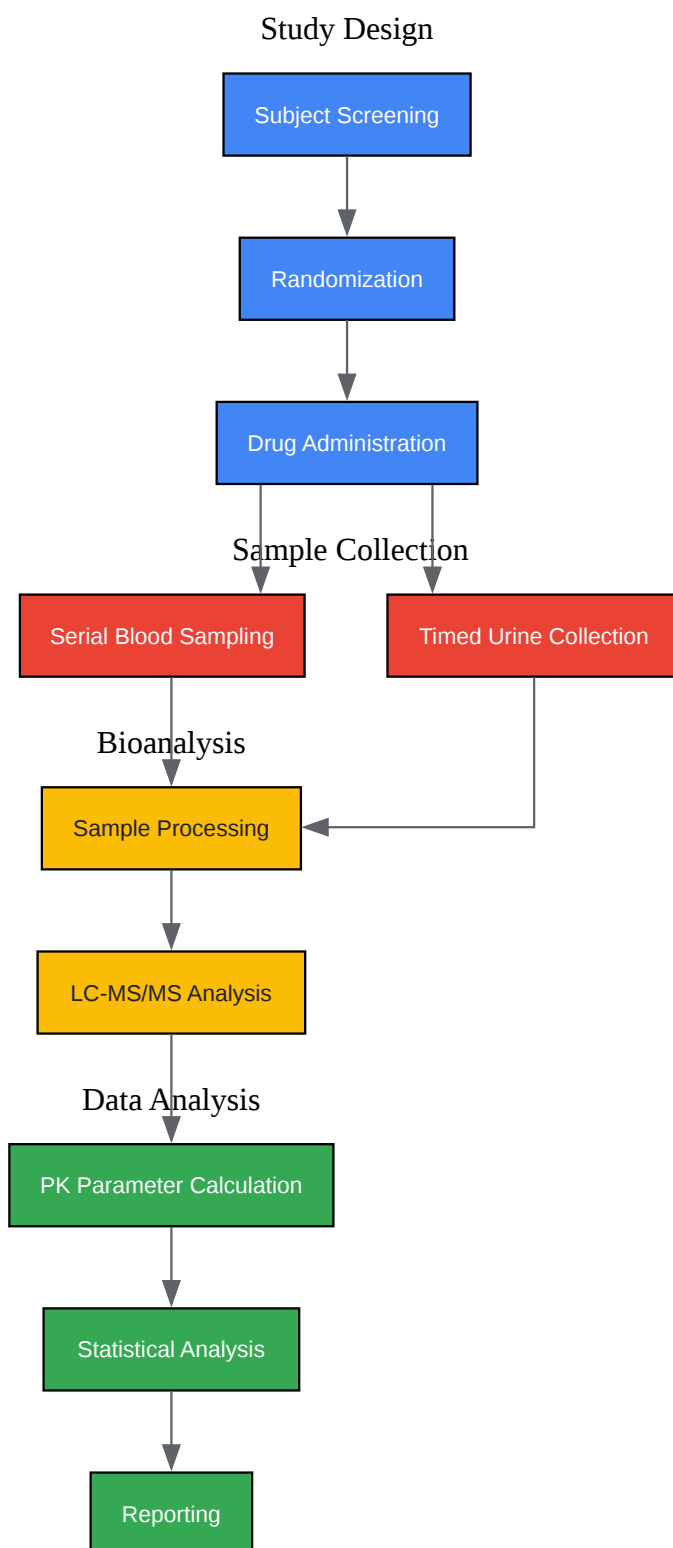
Visualizations

The following diagrams illustrate the metabolic pathway of **lesinurad** and a typical experimental workflow for a pharmacokinetic study.



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Caption: Metabolic pathway of **lesinurad**.



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Caption: Experimental workflow for a clinical pharmacokinetic study.

Drug-Drug Interactions

Given that **lesinurad** is a substrate for CYP2C9, there is a potential for drug-drug interactions. [6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase **lesinurad** exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease its exposure and potentially reduce its therapeutic effect.[6] **Lesinurad** is also a mild inducer of CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

Conclusion

Lesinurad has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its elimination is through both renal and fecal routes, with a half-life that supports once-daily dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A pathways, should be considered when co-administering other medications. This comprehensive guide provides essential data and methodologies for professionals in the field of drug development and research.

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